molecular formula C13H13Cl2N B1436359 (R)-(4-Chlorophenyl)(phenyl)methanamine HCl CAS No. 451503-29-0

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Cat. No.: B1436359
CAS No.: 451503-29-0
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(4-Chlorophenyl)(phenyl)methanamine HCl is a chemical compound with the molecular formula C13H13Cl2N. It is also known as deschloroketamine or DCK. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine. It has been used for its anesthetic and analgesic properties.

Scientific Research Applications

®-(4-Chlorophenyl)(phenyl)methanamine HCl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on cellular processes and interactions.

    Medicine: Investigated for its potential use as an anesthetic and analgesic.

    Industry: Utilized in the development of new materials and chemical products.

Safety and Hazards

“®-(4-Chlorophenyl)(phenyl)methanamine HCl” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

®-(4-Chlorophenyl)(phenyl)methanamine HCl plays a vital role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, including phenylalanine ammonia lyase, which catalyzes the deamination of phenylalanine to cinnamic acid and ammonia . This interaction is crucial for the formation of secondary metabolites through the phenylpropanoid pathway. Additionally, ®-(4-Chlorophenyl)(phenyl)methanamine HCl can act as a substrate for various oxidases and dehydrogenases, facilitating its transformation into other biologically active compounds.

Cellular Effects

®-(4-Chlorophenyl)(phenyl)methanamine HCl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . The compound can also modulate cell signaling pathways by interacting with specific receptors and proteins, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a nucleophile, participating in various chemical reactions with electrophiles . It can also form reversible salts with acids, such as hydrochloric acid, leading to the formation of phenylammonium chloride . These interactions are essential for its biochemical activity and influence on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(4-Chlorophenyl)(phenyl)methanamine HCl can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that ®-(4-Chlorophenyl)(phenyl)methanamine HCl can have sustained effects on cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ®-(4-Chlorophenyl)(phenyl)methanamine HCl vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and enzyme activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

®-(4-Chlorophenyl)(phenyl)methanamine HCl is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This interaction is essential for the biosynthesis of various secondary metabolites. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of ®-(4-Chlorophenyl)(phenyl)methanamine HCl within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters.

Subcellular Localization

®-(4-Chlorophenyl)(phenyl)methanamine HCl exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine HCl typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield ®-(4-Chlorophenyl)(phenyl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for ®-(4-Chlorophenyl)(phenyl)methanamine HCl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

®-(4-Chlorophenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.

    Reduction: Formation of ®-(4-chlorophenyl)(phenyl)methanamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: A well-known anesthetic with similar NMDA receptor antagonistic properties.

    Methoxetamine: Another arylcyclohexylamine derivative with similar effects but different pharmacokinetics.

    Phencyclidine (PCP): A dissociative anesthetic with a similar mechanism of action but higher potency and different side effect profile.

Uniqueness

®-(4-Chlorophenyl)(phenyl)methanamine HCl is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for use in various research applications make it a valuable compound in scientific studies .

Properties

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.